Tris(2,3-dichloropropyl) phosphate

概要

説明

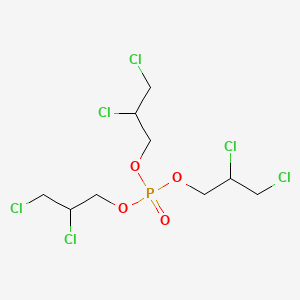

Tris(2,3-dichloropropyl) phosphate is an organophosphate compound with the molecular formula C9H15Cl6O4P. It is widely recognized for its use as a flame retardant in various materials, including plastics and textiles. This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in industries where fire safety is a concern .

準備方法

Synthetic Routes and Reaction Conditions: Tris(2,3-dichloropropyl) phosphate is synthesized through the reaction of phosphorus oxychloride with 2,3-dichloropropanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:

POCl3+3C3H6Cl2O→(C3H6Cl2O)3PO+3HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The process is carefully monitored to control temperature and pressure, ensuring optimal yield and quality of the final product .

化学反応の分析

Types of Reactions: Tris(2,3-dichloropropyl) phosphate undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form phosphoric acid and 2,3-dichloropropanol.

Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Phosphoric acid and 2,3-dichloropropanol.

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted organophosphate compounds.

科学的研究の応用

Flame Retardant Applications

TDCPP is primarily recognized for its effectiveness as a flame retardant in various materials:

- Flexible Polyurethane Foams : TDCPP is extensively used in flexible polyurethane foams found in furniture, automotive interiors, and baby products. Following the phase-out of other flame retardants like PentaBDE in the U.S., TDCPP has become a leading choice due to its performance in reducing flammability .

- Rigid Polyurethane Foams : It is also utilized in rigid foam boards for building insulation, contributing to fire safety standards in construction materials .

- Textiles and Fabrics : Camping gear and children's sleepwear have historically been treated with TDCPP to comply with safety regulations regarding flammability. Although its use in children's pajamas was discontinued due to health concerns, it remains prevalent in other textile applications .

Plasticizer in Various Materials

TDCPP serves as a plasticizer in multiple resin systems:

- Polyvinyl Chloride (PVC) : It enhances the flexibility and durability of PVC products used in construction and consumer goods .

- Rubber and Epoxy Resins : The compound is incorporated into rubber items and epoxy resins to improve their mechanical properties while providing flame resistance .

Environmental Presence and Impact

TDCPP has been detected in various environmental matrices:

- Indoor Environments : Studies have shown that TDCPP can be found in household dust and indoor air, raising concerns about human exposure through inhalation or dermal contact .

- Aquatic Systems : The compound has been identified in streams and sewage systems, indicating its persistence and potential bioaccumulation .

Health Implications

Research indicates that TDCPP may pose health risks:

- Toxicological Studies : Long-term exposure studies on rodents have shown statistically significant increases in tumors, particularly in the liver and kidneys. These findings suggest a potential carcinogenic risk associated with TDCPP exposure .

- Metabolism : The major metabolite of TDCPP found in biological samples includes 1,3-dichloro-2-propyl phosphate, which raises concerns regarding its toxicological effects on humans .

Regulatory Status

Due to its widespread use and potential health risks, TDCPP is subject to regulatory scrutiny:

- California Proposition 65 : In California, TDCPP has been listed as a chemical known to cause cancer, leading to increased awareness and regulation of its use .

- Global Regulations : Various countries are assessing the safety of organophosphate flame retardants, including TDCPP, prompting manufacturers to seek safer alternatives or improved formulations .

Case Study 1: Consumer Product Safety

A study conducted by the U.S. Environmental Protection Agency highlighted that approximately one-third of baby products tested contained detectable levels of TDCPP. This prompted further investigation into safer alternatives for infant products due to the potential health risks associated with prolonged exposure.

Case Study 2: Environmental Monitoring

Research conducted on air quality indicated that TDCPP concentrations were measurable both indoors and outdoors. This study emphasized the need for improved monitoring practices to assess human exposure levels effectively.

作用機序

The mechanism by which tris(2,3-dichloropropyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the material’s surface when exposed to heat. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. Additionally, the compound can release chlorine radicals that interfere with the combustion process, further enhancing its flame-retardant properties .

類似化合物との比較

Tris(2,3-dichloropropyl) phosphate is often compared with other organophosphate flame retardants, such as:

Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Similar in structure and function, but with different chlorine atom positions.

Tris(2-chloroethyl) phosphate (TCEP): Another chlorinated organophosphate with similar flame-retardant properties.

Tris(chloropropyl) phosphate (TCPP): A related compound with variations in the chlorination pattern.

Uniqueness: this compound is unique due to its specific chlorination pattern, which influences its reactivity and effectiveness as a flame retardant. Its ability to form a stable char layer and release chlorine radicals makes it particularly effective in enhancing fire resistance .

生物活性

Tris(2,3-dichloropropyl) phosphate (TDCPP) is an organophosphate compound recognized for its use as a flame retardant and plasticizer. Its biological activity has garnered significant attention due to its potential health impacts, particularly concerning reproductive and endocrine functions, as well as carcinogenicity. This article synthesizes research findings on the biological activity of TDCPP, highlighting its toxicological effects, metabolic pathways, and implications for human health.

Chemical Structure and Properties

TDCPP is an organophosphate with the chemical formula C9H12Cl6O4P. It is structurally similar to other flame retardants and exhibits properties that allow it to interfere with biological systems.

Acute Toxicity

Research indicates that TDCPP exhibits significant acute toxicity, particularly affecting the kidneys. In studies involving male Fischer 344 rats, doses of 100 mg/kg body weight resulted in severe tubular nephrosis, characterized by necrosis of renal tubules . A single intraperitoneal dose of 154 mg/kg led to cortical damage and increased serum creatinine levels, indicating renal impairment .

Chronic Exposure

Chronic exposure studies have demonstrated that TDCPP can lead to various adverse health outcomes. For instance, long-term administration in animal models has been associated with increased incidences of renal tumors and hepatocellular adenomas in rats . A significant positive trend in tumor incidence was observed across different dose groups, underscoring the carcinogenic potential of TDCPP .

Metabolic Pathways

TDCPP undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites that bind to cellular macromolecules. Key metabolites include bis(2,3-dichloropropyl) phosphate and 1,3-dichloro-2-propanol, both of which are implicated in its toxicological effects . The metabolic pathway involves oxidative debromination followed by β-elimination processes that facilitate DNA binding and protein modification .

Case Studies and Epidemiological Evidence

Epidemiological studies have linked TDCPP exposure to metabolic syndrome indicators. In a study involving human populations, urinary levels of bis(1,3-dichloro-2-propyl) phosphate (a metabolite of TDCPP) were associated with increased risks of type 2 diabetes and cardiovascular diseases .

In experimental models, exposure to TDCPP has been shown to disrupt glucose homeostasis. Male C57BL/6J mice exposed to high doses exhibited insulin resistance and adiposity changes . These findings suggest that TDCPP may have endocrine-disrupting properties that extend beyond direct toxicity.

Table: Summary of Toxicological Findings

| Study | Organism | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Søderlund et al. (1981) | Fischer 344 Rats | 100 | Severe tubular nephrosis observed |

| Elliott et al. (1982) | Sprague-Dawley Rats | 154 | Cortical damage; increased serum creatinine |

| Freudenthal & Henrich (2000) | Rats | Various | Increased tumor incidence; renal and hepatic lesions |

特性

IUPAC Name |

tris(2,3-dichloropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Cl6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZBTMVTLBHJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Cl)OP(=O)(OCC(CCl)Cl)OCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023805 | |

| Record name | Tris(2,3-dichloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [MSDSonline] | |

| Record name | Tris(2,3-dichloropropyl) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-43-3 | |

| Record name | Tris(2,3-dichloropropyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,3-dichloropropyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2,3-dichloro-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,3-dichloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,3-dichloropropyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,3-DICHLOROPROPYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29WKV18KR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,3-DICHLOROPROPYL) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。